REACTION_CXSMILES
|
COCCN(S(F)(F)[F:11])CCOC.[Br:14][C:15]1[N:20]=[C:19]([C:21](O)([CH3:23])[CH3:22])[CH:18]=[CH:17][CH:16]=1.C(=O)(O)[O-].[Na+]>ClCCl>[CH3:17][CH2:18][CH2:19][CH:21]([CH3:23])[CH3:22].[Br:14][C:15]1[CH:16]=[CH:17][CH:18]=[C:19]([C:21]([F:11])([CH3:23])[CH3:22])[N:20]=1 |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COCCN(CCOC)S(F)(F)F
|
Name
|
|
Quantity
|
9.26 mmol
|
Type
|
reactant
|
Smiles
|
BrC1=CC=CC(=N1)C(C)(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stir overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
Upon addition
|
Type
|
STIRRING
|
Details
|
stir until gas evolution
|
Type
|
FILTRATION
|
Details
|
Filter through a 50
|
Type
|
CONCENTRATION
|
Details
|
mL hydrophobic IST Phase Separator Frit®, concentrate
|
Type
|
CUSTOM
|
Details
|
purify by silica gel chromatography
|
Type
|
WASH
|
Details
|
gradient eluting from 3:97
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
CCCC(C)C
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=NC(=CC=C1)C(C)(C)F
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 71% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |